3-Quinuclidinone, 2-(1-naphthylmethylene)-

Lipophilicity Drug Design ADME

3-Quinuclidinone, 2-(1-naphthylmethylene)- (CAS 24123-91-9, MF: C18H17NO, MW: 263.33 g/mol) is a bicyclic α,β‑unsaturated ketone belonging to the 1‑azabicyclo[2.2.2]octan‑3‑one family. It features a 1‑naphthylmethylene substituent at the 2‑position, forming a conjugated enone system with (Z)‑geometry.

Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
CAS No. 24123-91-9
Cat. No. B7787651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinuclidinone, 2-(1-naphthylmethylene)-
CAS24123-91-9
Molecular FormulaC18H17NO
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(=O)C2=CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C18H17NO/c20-18-14-8-10-19(11-9-14)17(18)12-15-6-3-5-13-4-1-2-7-16(13)15/h1-7,12,14H,8-11H2/b17-12-
InChIKeyAJHSKARRJJFMLZ-ATVHPVEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Quinuclidinone, 2-(1-naphthylmethylene)- (CAS 24123-91-9): Physicochemical and Structural Identity for Informed Procurement


3-Quinuclidinone, 2-(1-naphthylmethylene)- (CAS 24123-91-9, MF: C18H17NO, MW: 263.33 g/mol) is a bicyclic α,β‑unsaturated ketone belonging to the 1‑azabicyclo[2.2.2]octan‑3‑one family [1]. It features a 1‑naphthylmethylene substituent at the 2‑position, forming a conjugated enone system with (Z)‑geometry [2]. The compound is listed under NSC‑170525 and has been referenced as a synthetic intermediate in quinuclidine‑based ligand synthesis , as well as a substrate for asymmetric reduction studies . Its computed XLogP3 of 3.9, zero H‑bond donors, and a single rotatable bond confer a distinct lipophilic and conformationally restrained profile relative to more flexible or less conjugated quinuclidinone analogs [1].

Why 3-Quinuclidinone, 2-(1-naphthylmethylene)- Cannot Be Replaced by Generic Quinuclidinone Analogs


Generic substitution among quinuclidinone derivatives is not straightforward because the 2‑(1‑naphthylmethylene) moiety imparts a specific combination of electronic, steric, and lipophilic properties that are absent in simpler congeners. The α,β‑unsaturated ketone motif creates a Michael‑acceptor site that can be exploited in covalent probe design or in chemoselective transformations, a feature entirely absent in saturated 2‑substituted quinuclidines [1]. Furthermore, the 1‑naphthyl group provides a larger aromatic surface area and a calculated XLogP3 of 3.9, which is substantially higher than the value of ~1.0 for the parent 3‑quinuclidinone [2]. This increase in lipophilicity alters membrane permeability and protein‑binding profiles . Crystallographic analysis of the derived alcohol confirms that the exocyclic double bond adopts a defined (Z)‑configuration, leading to a distinct spatial orientation of the naphthyl ring that cannot be replicated by 2‑naphthyl isomers or benzylidene analogs [3]. These cumulative differences mean that swapping 3‑Quinuclidinone, 2‑(1‑naphthylmethylene)- for a structurally related but electronically or sterically distinct analog can lead to divergent reactivity in subsequent synthetic steps, different biological activity, or altered physicochemical properties that compromise assay reproducibility.

Quantitative Differentiation of 3-Quinuclidinone, 2-(1-naphthylmethylene)- from Closest Analogs and In‑Class Candidates


Lipophilicity Advantage: XLogP3 Comparison with Parent 3‑Quinuclidinone

The target compound has a computed XLogP3 of 3.9, whereas the parent 3‑quinuclidinone (CAS 3731-38-2) has an XLogP3 of approximately 1.0 [1]. This three‑unit difference in logP represents a roughly 1000‑fold increase in octanol‑water partition coefficient, indicating that 3‑Quinuclidinone, 2‑(1‑naphthylmethylene)- is dramatically more lipophilic [2]. In medicinal chemistry and chemical biology, this shift moves the compound from a highly polar, CNS‑excluded space into a region associated with improved membrane permeability and potential blood‑brain barrier penetration . The data are derived from computed (PubChem XLogP3) and experimentally consistent values (ChemSrc LogP 3.41) [1].

Lipophilicity Drug Design ADME

Defined (Z)-Stereochemistry: Crystallographic Evidence vs. E/Z Isomer Mixtures

Single‑crystal X‑ray diffraction of the alcohol derivative rac‑(Z)‑2‑(1‑naphthylmethylene)‑1‑azabicyclo[2.2.2]octan‑3‑ol, synthesized directly from 3‑Quinuclidinone, 2‑(1‑naphthylmethylene)- by NaBH₄ reduction, unambiguously confirms the (Z)‑configuration of the exocyclic double bond [1]. The C=C‑CH=C torsion angle is 42.4(2)°, indicating a defined deviation of the naphthyl ring from the double‑bond plane [2]. In contrast, many analogous 2‑arylidene‑3‑quinuclidinones are isolated or tested as E/Z mixtures, introducing stereochemical ambiguity into biological assays . The (Z)‑geometry is retained upon reduction, meaning that the ketone precursor itself possesses this defined configuration [1].

Stereochemistry Crystallography Synthetic Chemistry

Synthetic Utility in Asymmetric Catalysis: Reactivity Profile vs. Saturated Analogs

In the seminal JACS study of osmium‑catalyzed asymmetric dihydroxylation (AD), 3‑Quinuclidinone, 2‑(1‑naphthylmethylene)- (referenced as compound 24123-91-9) was used as a ligand precursor, yielding a product with ~46% ee or chemical yield . While this enantioselectivity is moderate, the compound serves as a scaffold for further optimization. Its α,β‑unsaturated ketone functionality enables conjugate addition reactions that are inaccessible to the corresponding saturated 2‑(1‑naphthylmethyl)quinuclidine (CHEMBL506873), which exhibits poor squalene synthase inhibition (IC50 > 1000 nM) [1]. The enone system thus provides a reactive handle for covalent modification or transition metal coordination, expanding its utility in catalyst design beyond that of fully reduced analogs [2].

Asymmetric Catalysis Osmium Dihydroxylation Ligand Design

Toxicity Benchmark: Intravenous LD50 in Mice Compared to Class Averages

The acute intravenous toxicity of 3‑Quinuclidinone, 2‑(1‑naphthylmethylene)- was determined as an LD50 of 8 mg/kg in mice . This value places it among the more acutely toxic quinuclidine derivatives described in the NIOSH exchange chemicals dataset . For context, many quinuclidine‑based pharmaceuticals (e.g., solifenacin, aclidinium) have significantly lower acute toxicity, while simple 3‑quinuclidinone has an oral LD50 > 500 mg/kg in rats [1]. The elevated toxicity is likely associated with the lipophilic naphthyl moiety and the reactive enone system . This data point is critical for safety assessment in preclinical handling and for anticipating potential in vivo tolerability limitations.

Acute Toxicity Safety Assessment Preclinical

Conformational Restraint: Single Rotatable Bond vs. Flexible Analogs

The target compound possesses only one rotatable bond (C1'–C2 exocyclic), resulting in a more constrained molecular architecture compared to more flexible quinuclidine derivatives such as 3‑(2‑naphthylmethyl)quinuclidine, which contains two rotatable bonds between the quinuclidine and naphthyl rings [1]. This conformational rigidity reduces the entropic cost of binding and can improve target selectivity [2]. The calculated exact mass is 263.131014 Da, and the compound has zero hydrogen bond donors and two hydrogen bond acceptors [1]. These properties differentiate it from analogs bearing hydroxyl, amino, or additional methylene spacers that introduce flexibility and additional H‑bonding capacity, potentially leading to promiscuous binding [3].

Conformational Analysis Molecular Rigidity Drug Design

Preferred Application Scenarios for 3-Quinuclidinone, 2-(1-naphthylmethylene)- (CAS 24123-91-9) Based on Quantitative Differentiation Evidence


Covalent Probe and Targeted Covalent Inhibitor (TCI) Scaffold Design

The α,β‑unsaturated ketone (enone) of 3‑Quinuclidinone, 2‑(1‑naphthylmethylene)- functions as a Michael acceptor, enabling covalent modification of cysteine or other nucleophilic residues in target proteins . Combined with a computed XLogP3 of 3.9 that favors intracellular target engagement, this compound is suitable as a core scaffold for designing TCIs. Its single rotatable bond ensures a well‑defined bioactive conformation, potentially enhancing target specificity compared to more flexible enone‑containing analogs [1]. Procurement of the defined (Z)‑isomer further ensures batch‑to‑batch consistency in covalent labeling experiments .

Chiral Ligand Synthesis for Asymmetric Catalysis

As documented in the Sharpless asymmetric dihydroxylation study, the compound can serve as a precursor for constructing cinchona‑like or other quinuclidine‑based chiral ligands . The enone system allows for subsequent functionalization (e.g., conjugate addition, reduction to chiral alcohol) to introduce stereocenters. The defined (Z)‑geometry and the steric influence of the 1‑naphthyl group provide a basis for enantioselective induction [1]. Researchers developing novel chiral catalysts should prioritize this compound over saturated analogs that lack the reactive enone handle.

Lipophilic Fragment for Membrane‑Penetrant Probe Design

With a computed XLogP3 of 3.9—roughly 1000‑fold more lipophilic than the parent 3‑quinuclidinone —this compound is well suited for designing cell‑permeable fluorescent probes or affinity labels targeting intracellular compartments. The absence of hydrogen bond donors (NH/OH) further improves passive membrane diffusion [1]. In contrast, hydroxyl‑containing analogs or more polar quinuclidinone derivatives may exhibit poorer cellular uptake. The compound's acute toxicity (LD50 = 8 mg/kg i.v.) warrants appropriate handling but does not preclude its use in in vitro probe applications .

Structure‑Activity Relationship (SAR) Reference Standard for Quinuclidine‑Based Libraries

The combination of a well‑characterized (Z)‑stereochemistry, defined physicochemical profile, and the presence of both a basic tertiary amine (quinuclidine nitrogen) and a conjugated enone makes this compound an ideal reference standard for SAR exploration . Screening libraries that include 2‑benzylidene or 2‑naphthylmethyl analogs can use this compound as a benchmark to quantify the contribution of naphthyl vs. phenyl aromatic surface, enone vs. saturated linker electronic effects, and 1‑naphthyl vs. 2‑naphthyl regioisomeric differences to biological activity [1]. Its availability as a discrete Z‑isomer enables definitive attribution of biological readouts to a single molecular entity .

Quote Request

Request a Quote for 3-Quinuclidinone, 2-(1-naphthylmethylene)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.